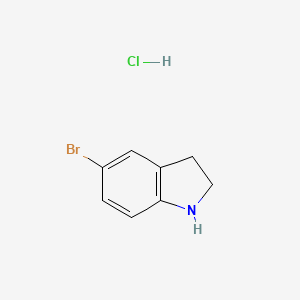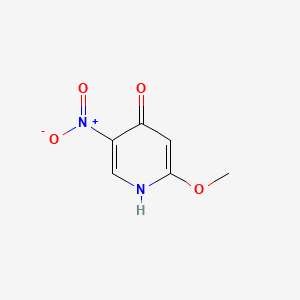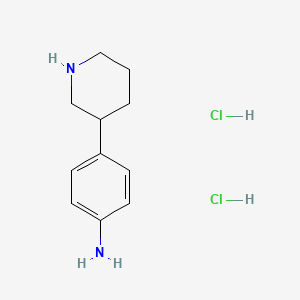
Antibiotic CX 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of antibiotics varies widely, depending on the specific antibiotic . For example, β-lactams, tetracyclines, and erythromycins are synthesized in different ways .Molecular Structure Analysis
The molecular structure of an antibiotic is crucial to its function. For instance, molecularly imprinted polymers (MIPs) are used widely in the analytical detection of antibiotics .Chemical Reactions Analysis
Antibiotics can cause various chemical reactions. For instance, the interventions of chemical reaction kinetics might help in understanding the chemical network .Physical And Chemical Properties Analysis
Antibiotics have unique physical and chemical properties that influence their effectiveness and safety. These properties include their solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| 111750-67-5 | |
Molecular Formula |
C15H18N4O5 |
Molecular Weight |
334.33 g/mol |
IUPAC Name |
[(1S,3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8+,11+,14-,15-,19?/m1/s1 |
InChI Key |
ZOVLGAUVYBEUSN-UFXSHCHASA-N |
Isomeric SMILES |
CC1=C(C(=O)[C@@H]2[C@H]([C@]3([C@@H]4[C@H]5N4[C@]2(C1=O)N3C5)OC)COC(=O)N)N |
SMILES |
CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N |
Canonical SMILES |
CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


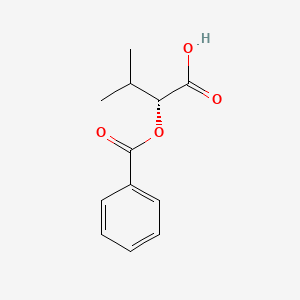
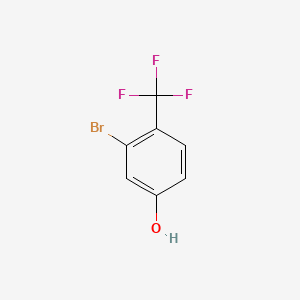


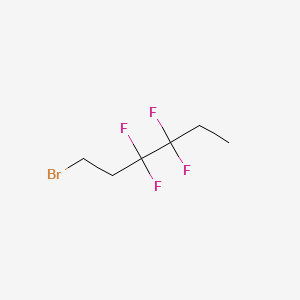
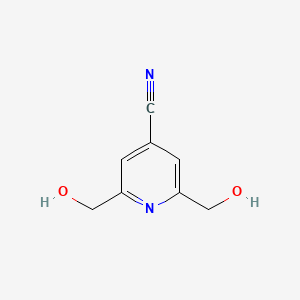
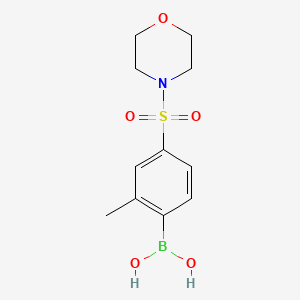
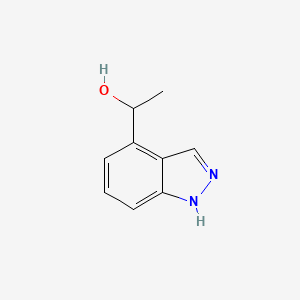
![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
